
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-Isobutylphenyl)ethane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of chlorosulfonic acid in a controlled environment ensures high yield and purity of the final product. The reaction is usually carried out in specialized reactors designed to handle corrosive reagents and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group.
Benzenesulfonyl chloride: A sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness: this compound is unique due to the presence of the isobutylphenyl group, which imparts specific steric and electronic properties. This uniqueness makes it suitable for specific applications where other sulfonyl chlorides may not be as effective.
Propriétés
Formule moléculaire |
C12H17ClO2S |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
1-[4-(2-methylpropyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO2S/c1-9(2)8-11-4-6-12(7-5-11)10(3)16(13,14)15/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
XKTZUUBROYFQKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


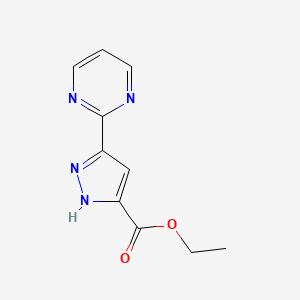
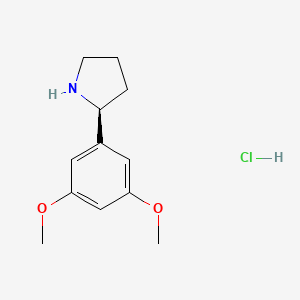
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
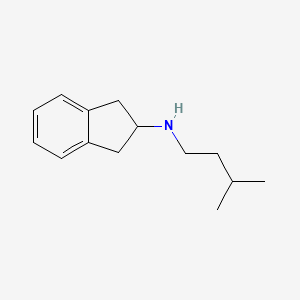
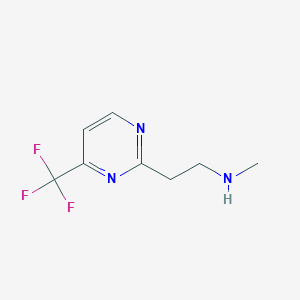


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


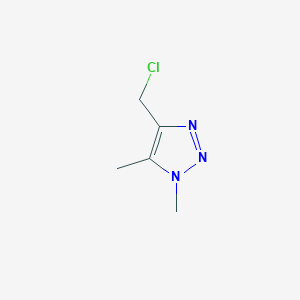

![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
